1-(3-Nitrobenzenesulfonyl)-3-(trifluoromethyl)piperidine
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Overview
Description
1-(3-Nitrobenzenesulfonyl)-3-(trifluoromethyl)piperidine is a complex organic compound that features a piperidine ring substituted with a trifluoromethyl group and a sulfonyl group attached to a nitrophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Nitrobenzenesulfonyl)-3-(trifluoromethyl)piperidine typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common route involves the nitration of a phenyl sulfone, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The final step often involves the formation of the piperidine ring through cyclization reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Nitrobenzenesulfonyl)-3-(trifluoromethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-(3-Nitrobenzenesulfonyl)-3-(trifluoromethyl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of materials with unique properties, such as polymers with enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 1-(3-Nitrobenzenesulfonyl)-3-(trifluoromethyl)piperidine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The sulfonyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 1-(3-Chlorophenyl)sulfonyl-3-(trifluoromethyl)piperidine
- 1-(3-Methylphenyl)sulfonyl-3-(trifluoromethyl)piperidine
- 1-(3-Fluorophenyl)sulfonyl-3-(trifluoromethyl)piperidine
Uniqueness: 1-(3-Nitrobenzenesulfonyl)-3-(trifluoromethyl)piperidine is unique due to the presence of the nitro group, which can undergo various chemical transformations, providing versatility in synthetic applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design.
Properties
IUPAC Name |
1-(3-nitrophenyl)sulfonyl-3-(trifluoromethyl)piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O4S/c13-12(14,15)9-3-2-6-16(8-9)22(20,21)11-5-1-4-10(7-11)17(18)19/h1,4-5,7,9H,2-3,6,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHYUHITWKOGKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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